Methyl 5-chloro-2-methylbenzoate

Biodegradation Environmental Microbiology Bacterial Metabolism

Procure this specific isomer for reproducible research. Unlike its 3-chloro counterpart, the 5-chloro-2-methyl substitution pattern makes it a critical negative control in bacterial degradation studies and dictates its distinct electrochemical reactivity. Ensure precise results with this high-purity building block.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 99585-13-4
Cat. No. B1592375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-methylbenzoate
CAS99585-13-4
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C9H9ClO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3
InChIKeyHMGNABFNVYLVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-2-methylbenzoate (CAS 99585-13-4): Procurement-Ready Chemical Profile and Key Identifiers


Methyl 5-chloro-2-methylbenzoate (CAS: 99585-13-4) is a chlorinated aromatic ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . This compound is a substituted methyl benzoate, characterized by a chlorine atom at the 5-position and a methyl group at the 2-position on the benzene ring, with the carboxyl group esterified with methanol . It is commercially available as a research chemical, with typical purities exceeding 97% as determined by NMR , and is primarily employed as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Methyl 5-chloro-2-methylbenzoate: Why Structural Isomers Are Not Interchangeable in Research Applications


In both synthetic chemistry and biological studies, the precise substitution pattern on the aromatic ring of methyl benzoate derivatives is critical, and in-class compounds cannot be simply interchanged. For example, the position of the chlorine and methyl groups dictates the compound's metabolic fate: the bacterial strain Pseudomonas cepacia MB2 can utilize 3-chloro-2-methylbenzoate as a sole carbon source but is unable to metabolize the 4- or 5-chloro-2-methylbenzoate isomers [1]. Similarly, the regiochemistry profoundly influences electrochemical reactivity; the preparative electroreduction rate of chlorinated methyl benzoates is highly dependent on the substitution pattern [2]. These findings confirm that isomers of methyl 5-chloro-2-methylbenzoate exhibit distinct, non-interchangeable chemical and biological behaviors, making precise compound selection essential for reproducible research.

Methyl 5-chloro-2-methylbenzoate (CAS 99585-13-4): Quantitative Differentiation Evidence Against Key Comparators


Microbial Metabolism: Comparison of 3-, 4-, and 5-Chloro-2-Methylbenzoate Isomers

The bacterial strain Pseudomonas cepacia MB2 can utilize 3-chloro-2-methylbenzoate as a sole carbon source for growth, but it cannot grow on the 4- or 5-chloro-2-methylbenzoate isomers [1]. This demonstrates a strict, position-dependent metabolic capability.

Biodegradation Environmental Microbiology Bacterial Metabolism

Electrochemical Reduction: Impact of Chlorine Substitution Pattern on Dechlorination Rate

The preparative electroreduction of chlorinated methyl benzoates shows a pronounced dependence on the substitution pattern. The rate of dechlorination, the main reaction pathway, varies significantly across the monochloro isomers [1].

Electrochemistry Synthetic Methodology Dehalogenation

Enzyme Induction in Pseudomonas cepacia MB2: Meta-Pyrocatechase Activity by Chloro-2-Methylbenzoate Isomers

In Pseudomonas cepacia MB2, meta-pyrocatechase activity is strongly induced by 3-chloro-2-methylbenzoate but not by the non-growth analogs 4- or 5-chloro-2-methylbenzoate [1]. This indicates that the 5-chloro isomer does not trigger the same key metabolic enzyme.

Enzymology Biodegradation Metabolic Pathways

Physical Properties and Handling: Aqueous Solubility Data for Methyl 5-chloro-2-methylbenzoate

The aqueous solubility of Methyl 5-chloro-2-methylbenzoate is calculated to be 0.31 g/L at 25°C . This quantitative parameter is essential for designing experiments in aqueous media and for understanding its environmental fate.

Physicochemical Properties Formulation Analytical Chemistry

Methyl 5-chloro-2-methylbenzoate: Validated Research and Industrial Application Scenarios


Microbial Degradation and Environmental Fate Studies

Methyl 5-chloro-2-methylbenzoate serves as a critical tool compound for investigating the specificity of bacterial metabolic pathways. Its resistance to degradation by strains like Pseudomonas cepacia MB2, unlike its 3-chloro isomer, makes it an essential negative control or specific substrate for studying position-dependent biodegradation mechanisms [1].

Synthetic Intermediate in Heterocycle and API Synthesis

As a building block, Methyl 5-chloro-2-methylbenzoate is used in the preparation of more complex molecules, including potential pharmaceutical intermediates. Its unique substitution pattern allows for further functionalization via cross-coupling reactions (e.g., Suzuki) on the chlorine atom, or transformations of the ester group, enabling the synthesis of diverse chemical libraries .

Electrochemical Research and Method Development

The compound is a valuable substrate in studies of electrochemical dehalogenation. Its distinct reactivity profile, determined by the 5-chloro-2-methyl substitution pattern, makes it a relevant model compound for developing and optimizing new electroreduction methodologies for substituted aryl chlorides [2].

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